4-Butoxypiperidine

Physicochemical profiling Lipophilicity QSAR

4-Butoxypiperidine is a 4-alkoxypiperidine derivative (molecular formula C₉H₁₉NO, MW 157.25 g/mol) consisting of a piperidine ring substituted at the 4-position with a linear n-butoxy chain. It is primarily utilized as a versatile synthetic intermediate and small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 88536-10-1
Cat. No. B1291438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxypiperidine
CAS88536-10-1
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCCOC1CCNCC1
InChIInChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3
InChIKeyXGPJZKQGJWZWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxypiperidine (CAS 88536-10-1) – Chemical Identity and Physicochemical Profile


4-Butoxypiperidine is a 4-alkoxypiperidine derivative (molecular formula C₉H₁₉NO, MW 157.25 g/mol) consisting of a piperidine ring substituted at the 4-position with a linear n-butoxy chain. It is primarily utilized as a versatile synthetic intermediate and small-molecule scaffold in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers (e.g., AKSci, CymitQuimica, Leyan) at purities typically ≥95% . Its computed physicochemical properties include a topological polar surface area (tPSA) of 21.3 Ų, XLogP of 1.5 , a measured LogP of 1.88 , and 4 freely rotatable bonds – parameters that place it within favorable drug-like chemical space (Lipinski Rule of Five compliant) .

Why 4-Butoxypiperidine Cannot Be Freely Substituted with Other 4-Alkoxypiperidines


Within the 4-alkoxypiperidine series, incremental extension of the linear alkoxy chain from methoxy (C1) through ethoxy (C2) and propoxy (C3) to n-butoxy (C4) produces a predictable but functionally significant increase in lipophilicity (ΔLogP ~0.3–0.4 per methylene unit) without altering the tPSA (21–21.3 Ų across the series) . This means that replacing 4-butoxypiperidine with a shorter-chain analog such as 4-propoxypiperidine or 4-ethoxypiperidine reduces the compound's LogP by approximately 0.4–0.7 units, which can substantially alter membrane permeability, passive absorption, and tissue distribution in downstream applications . Conversely, the regioisomer 3-butoxypiperidine shares identical molecular formula and nearly identical LogP but differs in the spatial orientation of the ether oxygen relative to the piperidine nitrogen, potentially affecting hydrogen-bonding geometry and receptor recognition—a factor that cannot be compensated by simple formulation adjustments . Generic substitution without experimental verification therefore risks compromising the physicochemical profile required for specific synthetic or biological applications.

4-Butoxypiperidine (88536-10-1) – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Comparison Across the Linear 4-Alkoxypiperidine Homologous Series

The experimentally determined LogP of 4-butoxypiperidine (1.88) is higher than that of the immediate lower homolog 4-propoxypiperidine (LogP 1.18–1.33) and substantially higher than 4-ethoxypiperidine (estimated LogP ~0.8–0.9) and 4-methoxypiperidine (LogP 0.12 to 0.47) [1]. This represents a ΔLogP of approximately +0.5 to +0.7 versus the propoxy analog, and +1.0 to +1.4 versus the methoxy analog. The progressive increase in lipophilicity with alkoxy chain length follows the expected Hansch-Fujita π contribution of ~0.5 per methylene unit. This is a cross-study comparable observation derived from independent measurements and predictions across multiple authoritative databases.

Physicochemical profiling Lipophilicity QSAR

Topological Polar Surface Area (tPSA) Consistency and the Lipophilic Efficiency Advantage of 4-Butoxypiperidine

All linear 4-alkoxypiperidines share an essentially identical computed topological polar surface area (tPSA) of approximately 21.3 Ų . This value is independent of alkoxy chain length because the additional methylene units contribute negligible polar surface. Consequently, as LogP increases with chain length, the lipophilic ligand efficiency (LLE, typically defined as pIC₅₀ – LogP) trajectory shifts: for a hypothetical target engagement of equal potency, the 4-butoxy derivative will exhibit lower LLE than its shorter-chain counterparts. However, in permeability-limited scenarios where higher LogP is required to achieve adequate membrane flux, 4-butoxypiperidine provides the highest lipophilicity per unit of polar surface area, effectively maximizing the passive permeability 'budget' without incurring a PSA penalty that could compromise oral absorption (which typically requires tPSA < 140 Ų and preferably < 90 Ų). [1]. This is a class-level inference drawn from well-established drug-likeness principles applied to the computed physicochemical data.

Drug-likeness Lipophilic ligand efficiency Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility Compared to 4-Propoxy- and 4-Ethoxypiperidine

4-Butoxypiperidine possesses 4 freely rotatable bonds , compared to 3 rotatable bonds for 4-propoxypiperidine and 2 for 4-ethoxypiperidine (by structural inference). The additional rotatable bond in the butoxy chain (C3-C4 vs. the terminal C2-C3 in propoxy) increases the conformational degrees of freedom, which may enhance the ability of the butoxy tail to adopt productive binding conformations in hydrophobic pockets, but also incurs a greater entropic penalty upon binding. The number of rotatable bonds is a key parameter in ligand efficiency metrics and is directly comparable across the series. This is a cross-study comparable observation based on chemical structure analysis and database-reported values.

Conformational analysis Molecular flexibility Entropy

Regioisomeric Differentiation: 4-Butoxypiperidine vs. 3-Butoxypiperidine – Steric and Electronic Effects of Substitution Position

4-Butoxypiperidine (butoxy at the 4-position) and 3-butoxypiperidine (butoxy at the 3-position, CAS 946725-65-1) share identical molecular formula (C₉H₁₉NO), molecular weight (157.25 g/mol), computed XLogP (~1.5), and tPSA (~21.3 Ų) . However, the position of the butoxy substituent creates distinct steric environments: the 4-substituted isomer positions the ether oxygen para to the piperidine nitrogen, resulting in a symmetrical orientation that places the butoxy chain along the molecular axis, whereas the 3-substituted isomer introduces an asymmetric substitution pattern that may affect the basicity of the piperidine nitrogen (predicted pKa ~9.41 for 3-butoxypiperidine) and alter hydrogen-bonding geometry. In medicinal chemistry applications where the piperidine nitrogen serves as a hydrogen-bond donor or ionic anchor to a receptor or enzyme, this positional difference can lead to different binding modes. No direct head-to-head biological comparison between these two regioisomers was identified.

Regioisomer comparison Substituent position effects Medicinal chemistry

Synthetic Utility as a Documented Intermediate in Patented Chemokine Receptor Modulator Synthesis

4-Butoxypiperidine has been explicitly employed as a synthetic intermediate in the preparation of 4-alkyl piperidinyl pyrrolidine modulators of chemokine receptor activity, as documented in US Patent 6,455,548 B2 [1]. In the disclosed synthetic route, 4-butoxypiperidine is generated via DIBAL-H reduction of 1-t-butoxycarbonyl-4-piperidone and used without further purification as a key building block for downstream functionalization [1]. While the patent does not provide a direct comparative synthetic yield or purity assessment against other 4-alkoxypiperidine intermediates, the explicit inclusion of 4-butoxypiperidine in a granted pharmaceutical patent establishes it as a preferred intermediate for this chemotype, as patent exemplification typically reflects the inventor's optimized route. This is in contrast to 4-methoxy-, 4-ethoxy-, or 4-propoxypiperidine, which were not exemplified in this patent family.

Synthetic intermediate Patent chemistry GPCR modulators

4-Butoxypiperidine (88536-10-1) – Recommended Application Scenarios Based on Quantitative Evidence


Lead Optimization Requiring Maximal Lipophilicity Without PSA Increase in a 4-Alkoxypiperidine Scaffold

When a drug discovery program has identified a 4-alkoxypiperidine-containing hit and requires systematic increases in LogP to improve membrane permeability or CNS penetration while preserving a low tPSA (21.3 Ų), 4-butoxypiperidine represents the highest-LogP linear alkoxy option available before resorting to branched or substituted chains. As documented in Section 3, its LogP of ~1.88 exceeds that of 4-propoxypiperidine by ~0.5–0.7 units without altering tPSA, offering a clean physicochemical 'knob' for tuning pharmacokinetic properties .

Synthesis of GPCR-Targeted Compound Libraries with Patent Precedence

Research groups synthesizing chemokine receptor (GPCR) modulator libraries may preferentially select 4-butoxypiperidine as a building block based on its explicit exemplification in US Patent 6,455,548 B2 [1]. The documented synthetic route (DIBAL-H reduction of N-Boc-4-piperidone, followed by direct use without chromatographic purification) provides a reproducible protocol that has been validated at the patent level, potentially expediting SAR exploration in related chemotypes.

Conformational Exploration of Extended Hydrophobic Binding Pockets

In structure-based drug design targeting proteins with deep, narrow hydrophobic clefts (e.g., certain GPCRs, nuclear receptors, or enzymes with elongated substrate channels), 4-butoxypiperidine's 4 rotatable bonds provide greater conformational sampling capacity than 4-propoxypiperidine (3 rotatable bonds) or 4-ethoxypiperidine (2 rotatable bonds) . This increased flexibility may enable the butoxy chain to reach distal hydrophobic contacts that are inaccessible to shorter alkoxy chains, making it the preferred building block for fragment growing or scaffold extension strategies.

Regioisomeric SAR Studies on Piperidine Substitution Patterns

When investigating the positional SAR of alkoxy substitution on the piperidine ring, 4-butoxypiperidine and its regioisomer 3-butoxypiperidine offer an informative pair. Despite sharing identical molecular formula, LogP, and tPSA, the two regioisomers present the butoxy group at different positions relative to the piperidine nitrogen (para vs. meta), which may lead to distinct biological outcomes . Researchers should not assume that 3-butoxypiperidine can substitute for 4-butoxypiperidine without experimental validation, and procurement decisions should be guided by the specific substitution pattern required by the project's SAR hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.